5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid
Description
5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid (CAS: 134178-04-4) is a substituted benzene-1,3-dicarboxylic acid derivative with the molecular formula C₈H₅ClO₆S and a molecular weight of 264.64 g/mol . Its structure features two carboxylic acid groups at the 1- and 3-positions and a reactive chlorosulfonyl (-SO₂Cl) group at the 5-position. The chlorosulfonyl group confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitutions or as a precursor for sulfonamide/sulfonate derivatives.
Properties
IUPAC Name |
5-chlorosulfonylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPALJUGOSUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158583 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134178-04-4 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134178044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid typically involves the chlorosulfonation of isophthalic acid. The reaction is carried out by treating isophthalic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: Isophthalic acid is reacted with chlorosulfonic acid at elevated temperatures to introduce the chlorosulfonyl group at the 5-position of the benzene ring.
Purification: The crude product is purified by recrystallization or other suitable methods to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid and hydrochloric acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or alcohols, typically under mild to moderate conditions.
Hydrolysis: Water or aqueous base, often at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), typically under anhydrous conditions.
Major Products Formed
Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.
Sulfonic Acid: Formed from hydrolysis.
Sulfonyl Derivatives: Formed from reduction reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid is CHClOS, with a molecular weight of 264.64 g/mol. The compound features a chlorosulfonyl group (-SOCl) and two carboxylic acid groups (-COOH), which contribute to its reactivity and potential biological activity.
Applications in Organic Synthesis
This compound serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution : The chlorosulfonyl group can be replaced by nucleophiles, facilitating the formation of new compounds.
- Acid-Catalyzed Reactions : The carboxylic acid groups can participate in esterification and amidation reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of -SOCl with nucleophiles |
| Esterification | Formation of esters with alcohols |
| Amidation | Reaction with amines to form amides |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
| Bacillus subtilis | 100 µM |
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown selective toxicity towards cancer cells while exhibiting minimal toxicity to normal cells.
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Cell Viability (%) at IC50 |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | 250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
The proposed mechanisms for anticancer activity include:
- Induction of Apoptosis : Morphological changes suggest activation of apoptotic pathways.
- Cell Cycle Interference : Disruption in normal cell cycle progression leading to increased apoptosis in cancer cells.
Industrial Applications
This compound is utilized in the production of specialty chemicals and polymers. Its ability to act as a precursor for various industrial compounds makes it valuable in manufacturing processes.
Case Studies
A notable study focused on the compound's impact on cancerous versus non-cancerous cell lines. The findings revealed that while the compound effectively reduced viability in cancerous cells, it exhibited minimal toxicity towards normal cells, highlighting its potential as a therapeutic agent with reduced side effects.
Another study investigated its role as a biochemical tool in proteomics research, demonstrating its utility in studying protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid is primarily based on its ability to undergo chemical reactions that modify other molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can alter the properties and functions of the target molecules, making the compound useful in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table and analysis highlight key structural and functional differences between 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid and its analogues.
Table 1: Comparison of Benzene-1,3-Dicarboxylic Acid Derivatives
Structural and Functional Insights
Coordination Chemistry
- Heterocyclic Substituents : Derivatives with pyridinyl (C₅H₄N) or triazolyl (C₂H₂N₃) groups act as polydentate ligands, forming stable coordination polymers with transition metals (e.g., Cu²⁺, Cd²⁺) .
- Benzimidazole Functionalization : The benzimidazole-methyl derivative exhibits conformational flexibility, enabling diverse coordination modes in supramolecular assemblies .
Thermal and Chemical Stability
Biological Activity
5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid (CAS No. 134178-04-4) is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a chlorosulfonyl group and two carboxylic acid groups at the 1 and 3 positions. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorosulfonyl group enhances electrophilicity, allowing for nucleophilic attack by biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of specific enzymes or receptors, impacting cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's mechanism was linked to disruption of bacterial cell wall integrity.
- Cancer Cell Line Testing : In a controlled laboratory setting, the compound was tested on multiple cancer cell lines. Results indicated a dose-dependent response in inducing apoptosis, highlighting its potential as a therapeutic agent in oncology.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo efficacy : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic studies : Elucidating the specific pathways affected by the compound.
- Formulation development : Investigating suitable delivery methods for enhanced bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid?
Methodological Answer: The compound is typically synthesized via sulfonation and chlorination of benzene-1,3-dicarboxylic acid (isophthalic acid). A common approach involves:
Sulfonation : Reacting isophthalic acid with concentrated sulfuric acid at 150–200°C to introduce a sulfonic acid group.
Chlorination : Treating the sulfonated intermediate with chlorinating agents (e.g., PCl₅ or SOCl₂) to replace the sulfonic acid’s hydroxyl group with a chlorosulfonyl moiety.
Purification : Recrystallization from polar aprotic solvents (e.g., DMF or acetic acid) to isolate the product.
Key challenges include controlling reaction exothermicity and minimizing side products like over-sulfonated derivatives. Analytical techniques such as NMR and FT-IR are critical for verifying purity .
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization : Grow high-quality crystals via slow evaporation from a solvent mixture (e.g., ethanol/water).
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with MoKα radiation (λ = 0.71073 Å) at 100–293 K.
Structure Solution : Apply direct methods (e.g., SHELXS-97) for phase determination.
Refinement : Iterative refinement using SHELXL-97, adjusting thermal parameters and resolving disorder.
The chlorosulfonyl group’s electron density and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) are critical for accurate modeling .
Advanced Research Questions
Q. How does the chlorosulfonyl substituent influence coordination chemistry in metal-organic frameworks (MOFs)?
Methodological Answer: The chlorosulfonyl group enhances MOF functionality through:
Ligand Versatility : Acts as a bifunctional linker, with carboxylic acids binding metals and the sulfonyl group enabling post-synthetic modification (e.g., nucleophilic substitution).
Pore Functionalization : Introduces polar sites for selective gas adsorption (e.g., CO₂ or H₂O) via dipole interactions.
Stability : The electron-withdrawing nature increases acid resistance compared to unsubstituted isophthalate MOFs.
Experimental validation involves comparing adsorption isotherms and thermal stability (TGA) of MOFs derived from chlorosulfonyl-modified vs. pristine isophthalic acid .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or sample heterogeneity:
Dynamic NMR : Variable-temperature ¹H NMR can detect rotational barriers in the sulfonyl group.
Complementary Techniques : Pair XRD (static structure) with solid-state NMR or Raman spectroscopy (local bonding environment).
Computational Modeling : DFT calculations (e.g., Gaussian) predict spectroscopic signatures to reconcile experimental discrepancies.
For example, XRD may show a planar sulfonyl group, while solution NMR indicates conformational flexibility due to solvent interactions .
Q. How can reaction byproducts (e.g., over-chlorinated derivatives) be minimized during synthesis?
Methodological Answer: Optimize reaction conditions to suppress side reactions:
Temperature Control : Maintain chlorination below 50°C to prevent electrophilic aromatic substitution at unintended positions.
Stoichiometry : Use a 1:1 molar ratio of sulfonated precursor to PCl₅ to avoid excess chlorination.
Workup : Quench unreacted chlorinating agents with ice-cold water immediately post-reaction.
Analytical monitoring via LC-MS or TLC ensures early detection of byproducts .
Q. What role does hydrogen bonding play in the solid-state packing of this compound?
Methodological Answer: Hydrogen-bonding networks dominate crystal packing:
Carboxylic Acid Dimers : The 1,3-dicarboxylic acid groups form cyclic dimers (R²²(8) motifs), creating a rigid framework.
Sulfonyl Interactions : The Cl–S=O group participates in weaker C–H···O bonds, influencing layer spacing.
Thermal Analysis : DSC reveals melting points correlated with bond strength (e.g., dimer dissociation at ~250°C).
Mapping these interactions aids in designing co-crystals for enhanced solubility or stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
